三乙基苯-1,3,5-三羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

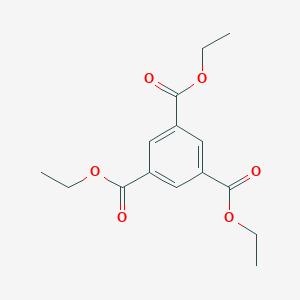

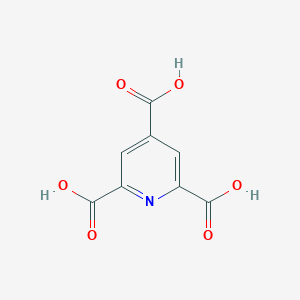

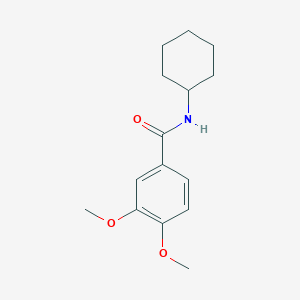

Triethyl benzene-1,3,5-tricarboxylate is a chemical compound with the molecular formula C15H18O6 . It has an average mass of 294.300 Da and a monoisotopic mass of 294.110352 Da . It is also known by other names such as 1,3,5-Benzenetricarboxylic acid, triethyl ester .

Synthesis Analysis

The synthesis of Triethyl benzene-1,3,5-tricarboxylate can be achieved through the reaction of ethyl propiolate under an argon atmosphere . The reaction was completed within 2 hours, producing a mixture of 1,2,4- and 1,3,5-isomers in a 97:3 molar ratio .Molecular Structure Analysis

The molecular structure of Triethyl benzene-1,3,5-tricarboxylate consists of a benzene ring with three ethyl ester groups attached to it .Chemical Reactions Analysis

Triethyl benzene-1,3,5-tricarboxylate can participate in various chemical reactions. For instance, it can react with propargyl alcohol to yield triprop-2-ynyl benzene-1,3,5-tricarboxylate . It can also form supramolecular polymers when mixed with conventional BTA-based supramolecular polymers .Physical And Chemical Properties Analysis

Triethyl benzene-1,3,5-tricarboxylate has a density of 1.2±0.1 g/cm3, a boiling point of 385.9±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has a flash point of 168.4±22.4 °C and an index of refraction of 1.509 .科学研究应用

Materials Science

- Synthesis of Yttrium Trimesates : This compound has been used to synthesize yttrium trimesates with open frameworks, which are important in materials science for creating new types of materials with specific properties .

Supercapacitors

- Electrode Material : A study mentioned the synthesis of a copper metal-organic framework with mixed phases using benzene-1,3,5-tricarboxylate as an electrode material for supercapacitors .

Chemical Synthesis

- Chiral Azoaromatic Dendrimeric Systems : It has been used in the synthesis of chiral azoaromatic dendrimeric systems, which are significant in various chemical synthesis processes .

Metal-Organic Frameworks

安全和危害

未来方向

属性

IUPAC Name |

triethyl benzene-1,3,5-tricarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O6/c1-4-19-13(16)10-7-11(14(17)20-5-2)9-12(8-10)15(18)21-6-3/h7-9H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGOWZRHSOJOLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C(=O)OCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280588 |

Source

|

| Record name | Triethyl benzene-1,3,5-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4105-92-4 |

Source

|

| Record name | Triethyl trimesate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triethyl benzene-1,3,5-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the structural characteristics of Triethyl benzene-1,3,5-tricarboxylate and how was its structure determined?

A1: Triethyl benzene-1,3,5-tricarboxylate (C15H18O6) is a non-chiral molecule. [] While it was first synthesized in 1868, its full low-temperature structure was determined relatively recently using single-crystal X-ray diffraction. This analysis revealed that the compound crystallizes in the chiral space group P65 (or P61). []

Q2: Can Triethyl benzene-1,3,5-tricarboxylate be produced through catalytic reactions, and if so, what type of catalyst and reaction conditions are employed?

A2: Yes, Triethyl benzene-1,3,5-tricarboxylate can be generated through the catalytic cyclotrimerization of ethyl propiolate. [] This reaction utilizes a dinuclear xanthene-bridged bis(iminopyridine) di-nickel complex (Ni2(L)(DPA)) as the catalyst. [] Research indicates that a catalyst loading of 5 mol% leads to the complete conversion of ethyl propiolate to benzene products, with Triethyl benzene-1,3,5-tricarboxylate being a major product alongside Triethyl benzene-1,2,4-tricarboxylate. [] This reaction proceeds efficiently at room temperature. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B181543.png)

![1,2,3-trimethoxy-5-[(E)-2-nitrovinyl]benzene](/img/structure/B181555.png)

![1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione](/img/structure/B181561.png)

![2-Phenylimidazo[1,2-a]pyridine](/img/structure/B181562.png)

![[(2,5-Dichlorophenyl)thio]acetic acid](/img/structure/B181563.png)